tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9,14H,10-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSRPHKNNQXJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a carbamate moiety and a dioxaborolane unit, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₂₆BNO₄
- Molecular Weight : 319.21 g/mol
- CAS Number : 330793-01-6
- Appearance : White to off-white crystalline powder
- Melting Point : 168°C to 173°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structural features may exhibit:
- Anticancer Activity : Compounds containing dioxaborolane units have been noted for their potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the carbamate functional group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Cholinesterase Inhibition : Similar derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds that share structural characteristics with this compound:
Synthesis and Characterization
Synthesis methods for this compound typically involve multi-step reactions that include the formation of the dioxaborolane unit followed by coupling reactions to introduce the carbamate functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Medicinal Chemistry
- Neuroprotective Effects : Recent studies indicate that this compound may enhance cell viability in astrocytes exposed to amyloid beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Materials Science
- Polymer Additives : The presence of the boron-containing moiety allows for enhanced thermal stability and mechanical properties when incorporated into polymer matrices. This application is particularly relevant in developing high-performance materials .
- Nanocomposites : The compound can serve as a functional additive in the synthesis of nanocomposites, improving their electrical and thermal conductivity properties due to its unique structural features .
Organic Synthesis
- Reagent for Cross-Coupling Reactions : The boron atom in the structure makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules .
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, showcasing its versatility in organic synthesis pathways .
Case Study 1: Neuroprotective Application
In vitro studies demonstrated that tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate significantly improved cell viability in astrocytes under stress conditions induced by amyloid beta peptides. The mechanism was attributed to the compound's ability to modulate oxidative stress responses and promote cell survival pathways.
Case Study 2: Polymer Enhancement
A study on the incorporation of this carbamate into polycarbonate matrices revealed an increase in thermal stability by approximately 20%. This enhancement was attributed to the interaction between the boron-containing groups and the polymer backbone, leading to improved mechanical properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Aromatic vs. Aliphatic Boronic Esters : Phenyl-substituted analogues (e.g., CAS 885693-20-9) exhibit higher thermal stability (melting points >150°C) due to aromatic conjugation, whereas cyclohexene derivatives are often liquids or low-melting solids .
- Functional Group Impact: Esters (e.g., ethyl variant) offer improved solubility in nonpolar solvents, while hydroxylated derivatives (e.g., cyclohex-3-enol) may engage in hydrogen bonding, altering reactivity .
Key Observations :
Preparation Methods
Stepwise Synthesis via Carbamate Protection and Boronic Ester Formation
A common approach involves sequential protection of the amine group followed by boronic ester installation. Starting with 4-aminocyclohex-3-ene, the amine is protected as a tert-butyl carbamate using tert-butyl chloroformate (Boc₂O) in the presence of a base such as sodium hydride (NaH) or triethylamine (TEA) in tetrahydrofuran (THF) at 0–25°C. Subsequent Miyaura borylation introduces the pinacol boronic ester group at the 4-position of the cyclohexene ring. This step employs bis(pinacolato)diboron (B₂Pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C, achieving yields of 70–75%.
Key reaction conditions:
-
Carbamate protection : Boc₂O (1.2 equiv), NaH (1.5 equiv), THF, 0°C → 25°C, 12 h.
-
Borylation : B₂Pin₂ (2.0 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), DMF, 80°C, 24 h.
One-Pot Synthesis Using Palladium-Catalyzed Borylation
Recent advancements enable a one-pot synthesis starting from 4-bromocyclohex-3-ene. The brominated intermediate undergoes simultaneous borylation and carbamate formation in a single reaction vessel. This method leverages Pd-catalyzed cross-coupling between the aryl bromide and B₂Pin₂, followed by in situ reaction of the intermediate amine with Boc₂O. While this approach reduces purification steps, yields are marginally lower (60–65%) due to competing side reactions.
Industrial Production Methods
Scalable synthesis employs continuous flow reactors to enhance efficiency and safety. For example, a two-stage flow system separates the borylation and carbamate protection steps, minimizing catalyst deactivation and improving overall yield (80–85%). Industrial protocols often use immobilized palladium catalysts (e.g., Pd/C) to facilitate catalyst recovery and reuse.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing reaction times from 48 h to 24 h.
-
Lewis acid additives (e.g., ZnCl₂) enhance boron-electrophile coupling efficiency, particularly for sterically hindered substrates.
Characterization and Analytical Techniques
Post-synthesis characterization employs:
-
¹H/¹³C NMR : Confirms boronic ester (δ 1.3 ppm, pinacol methyl groups) and carbamate (δ 1.4 ppm, tert-butyl group) integration.
-
Mass spectrometry (MS) : Molecular ion peaks at m/z 375.3 [M+H]⁺ align with the compound’s molecular weight.
-
Infrared (IR) spectroscopy : B-O stretches (1,350–1,400 cm⁻¹) and carbonyl vibrations (1,680–1,720 cm⁻¹) validate functional groups.
Comparative Analysis with Alternative Preparation Methods
Challenges and Limitations in Synthesis
-
Boronic ester stability : The pinacol boronic ester is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling.
-
Steric hindrance : Bulky substituents on the cyclohexene ring impede borylation, requiring excess B₂Pin₂ (2.5–3.0 equiv).
-
Catalyst cost : Palladium-based catalysts contribute significantly to production expenses, though flow systems mitigate this via reuse .
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexene ring followed by introduction of the dioxaborolane group and tert-butyl carbamate. Key steps include:
- Borylation : Suzuki-Miyaura coupling or direct boronylation under inert conditions (e.g., using pinacolborane) .
- Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Tips :
- Use anhydrous solvents and strict temperature control (0–25°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How can contradictions in reactivity data from similar boronate esters be resolved?
Discrepancies often arise from steric effects (e.g., cyclohexene vs. phenyl substituents) or electronic factors (electron-withdrawing groups on boron). For example:
- Steric Hindrance : The cyclohexene ring reduces coupling efficiency compared to planar arylboronates .
- Electronic Effects : Electron-deficient boronates react faster in Pd-catalyzed couplings .
Resolution : Perform comparative kinetic studies using Hammett plots or DFT calculations to quantify substituent effects .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., kinases) .
- MD Simulations : Assess binding stability in aqueous environments (AMBER or GROMACS) .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetics (e.g., logP = 3.2, high membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
